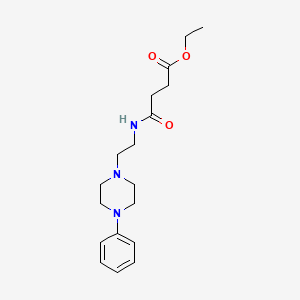

Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate is a synthetic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a piperazine ring, which is a common structural motif in many pharmacologically active molecules. The presence of the phenyl group attached to the piperazine ring enhances its potential interactions with biological targets.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-phenylpiperazine. This can be achieved by reacting phenylhydrazine with ethylene diamine under acidic conditions.

Alkylation: The next step involves the alkylation of the piperazine intermediate with an appropriate alkyl halide, such as ethyl bromoacetate, to introduce the ethyl ester group.

Amidation: The final step is the amidation reaction, where the alkylated piperazine is reacted with an appropriate amine, such as butanoic acid, under dehydrating conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxo derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted amine or thiol derivatives.

Applications De Recherche Scientifique

Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate has several scientific research applications:

Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting neurological disorders due to its interaction with neurotransmitter receptors.

Biological Research: It is used in studies involving receptor-ligand interactions and enzyme inhibition.

Industrial Applications: The compound is used in the synthesis of other pharmacologically active molecules and as a reference standard in analytical chemistry.

Mécanisme D'action

The mechanism of action of Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The piperazine ring allows the compound to bind effectively to these targets, modulating their activity. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .

Comparaison Avec Des Composés Similaires

Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate can be compared with other similar compounds, such as:

4-Phenylpiperazine Derivatives: These compounds share the piperazine ring structure and are used in various therapeutic applications.

Acetylcholinesterase Inhibitors: Compounds like donepezil and rivastigmine, which also inhibit acetylcholinesterase but differ in their chemical structure and pharmacokinetic properties.

Piperidine Derivatives: These compounds have a similar nitrogen-containing ring structure and are used in the treatment of neurological disorders.

The uniqueness of this compound lies in its specific structural features that allow for selective binding to certain biological targets, making it a valuable compound in medicinal chemistry and pharmacology.

Activité Biologique

Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate is a synthetic compound with significant applications in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant research findings.

Chemical Structure and Properties

IUPAC Name: Ethyl 4-oxo-4-[2-(4-phenylpiperazin-1-yl)ethylamino]butanoate

Molecular Formula: C18H27N3O3

CAS Number: 1209855-75-3

The compound features a piperazine ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile. The presence of the phenyl group on the piperazine ring is crucial for its biological activity, allowing for increased binding affinity to neurotransmitter receptors.

This compound primarily functions as an acetylcholinesterase inhibitor , which is particularly relevant in the context of Alzheimer's disease treatment. By inhibiting acetylcholinesterase, the compound increases acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is vital for improving cognitive functions in neurodegenerative conditions.

Pharmacological Profile

Research has indicated that this compound exhibits various biological activities:

-

Neuroprotective Effects:

- Study Findings: In vitro studies demonstrated that this compound protects neuronal cells from oxidative stress and apoptosis .

-

Antidepressant Activity:

- Case Study: A study involving animal models showed significant antidepressant-like effects in behavioral tests, suggesting potential use in treating depression .

-

Antimicrobial Properties:

- Research Results: The compound has shown antimicrobial activity against various bacterial strains, indicating its potential as an antibacterial agent .

Data Tables

The following tables summarize key findings from recent studies on the biological activity of this compound.

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Neuroprotection | Reduced apoptosis in neuronal cells | |

| Antidepressant | Significant reduction in depression-like behavior | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies

-

Neuroprotection Study:

- Researchers conducted experiments using neuronal cell lines treated with this compound. Results indicated a marked decrease in cell death due to oxidative stress, highlighting its protective properties against neurodegeneration .

-

Behavioral Analysis for Antidepressant Activity:

- In a controlled study with rodents, administration of the compound resulted in improved performance on the forced swim test and tail suspension test, both of which are standard assessments for antidepressant efficacy .

-

Antimicrobial Testing:

- The compound was tested against several pathogens, including Staphylococcus aureus and Escherichia coli, showing effective inhibition at varying concentrations .

Propriétés

IUPAC Name |

ethyl 4-oxo-4-[2-(4-phenylpiperazin-1-yl)ethylamino]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c1-2-24-18(23)9-8-17(22)19-10-11-20-12-14-21(15-13-20)16-6-4-3-5-7-16/h3-7H,2,8-15H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERSBBITJCRLDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NCCN1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.